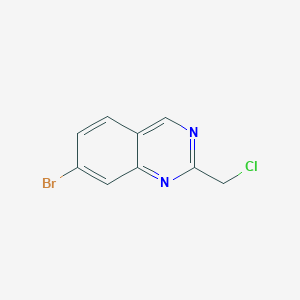
7-Bromo-2-(chloromethyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-(chloromethyl)quinazoline: is a heterocyclic aromatic compound that contains both bromine and chlorine atoms. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in the quinazoline ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(chloromethyl)quinazoline typically involves the following steps:
Starting Material: The synthesis begins with a quinazoline derivative.
Chloromethylation: The chloromethyl group is introduced at the 2nd position using reagents like chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group. Common nucleophiles include amines, thiols, and alcohols.
Oxidation Reactions: The bromine atom can participate in oxidation reactions, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido, thiocyanato, or alkoxy derivatives.
Oxidation Products: Oxidized quinazoline derivatives with varying oxidation states.
Reduction Products: Reduced quinazoline derivatives with hydrogenated functional groups.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: 7-Bromo-2-(chloromethyl)quinazoline serves as an intermediate in the synthesis of various biologically active compounds and pharmaceuticals.
Biology:
Biological Probes: The compound is used as a biological probe to study enzyme interactions and cellular pathways.
Medicine:
Drug Development: It is explored for its potential in developing drugs for treating cancer, bacterial infections, and inflammatory diseases.
Industry:
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
Mechanism: The mechanism of action of 7-Bromo-2-(chloromethyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine atoms enhance its binding affinity and specificity.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in cellular processes, leading to therapeutic effects.
Receptor Modulation: It can modulate receptor activity, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
7-Bromo-2-(methyl)quinazoline: Similar structure but lacks the chloromethyl group.
2-(Chloromethyl)quinazoline: Lacks the bromine atom at the 7th position.
7-Chloro-2-(bromomethyl)quinazoline: Contains chlorine instead of bromine at the 7th position.
Uniqueness: 7-Bromo-2-(chloromethyl)quinazoline is unique due to the presence of both bromine and chlorine atoms, which enhances its reactivity and potential for diverse chemical transformations. This dual halogenation also contributes to its distinct biological activities and applications in various fields.
Properties
Molecular Formula |
C9H6BrClN2 |
|---|---|
Molecular Weight |
257.51 g/mol |
IUPAC Name |
7-bromo-2-(chloromethyl)quinazoline |
InChI |
InChI=1S/C9H6BrClN2/c10-7-2-1-6-5-12-9(4-11)13-8(6)3-7/h1-3,5H,4H2 |
InChI Key |
PDZOVHROBCMEQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(N=C2C=C1Br)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]pentanedioic acid](/img/structure/B12312180.png)
![4-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B12312191.png)

![[2-(Piperidin-4-ylmethyl)phenyl]methanol hydrochloride](/img/structure/B12312206.png)
![2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B12312218.png)


![5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride](/img/structure/B12312228.png)

![5-(2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid;hydrobromide](/img/structure/B12312236.png)
![rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]pyrrolidin-2-one, trans](/img/structure/B12312240.png)

